molecular formula C5H10ClNO2 B12452793 Methyl 4-aminobut-2-enoate;hydrochloride

Methyl 4-aminobut-2-enoate;hydrochloride

Cat. No.: B12452793
M. Wt: 151.59 g/mol
InChI Key: ZODXXLMRLJVQOP-UHFFFAOYSA-N
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Description

Methyl 4-aminobut-2-enoate;hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminobut-2-enoate;hydrochloride typically involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobut-2-enoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 4-aminobut-2-enoate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-aminobut-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-aminobut-2-enoate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-aminocrotonate: This compound has a similar structure but differs in the position of the amino group.

    Ethyl 4-aminobut-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl 4-aminobut-2-enoate: This compound lacks the hydrochloride salt form.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

methyl 4-aminobut-2-enoate;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H

InChI Key

ZODXXLMRLJVQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN.Cl

Origin of Product

United States

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